molecular formula C19H23NO4S B491888 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid CAS No. 379729-10-9

2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid

Cat. No.: B491888
CAS No.: 379729-10-9
M. Wt: 361.5g/mol
InChI Key: DGXMXEJIEWJHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid involves several stepsThe final step involves the coupling of the sulfonamido derivative with benzoic acid under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Tert-butyl-2,3-dimethylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with target molecules, while the benzoic acid moiety can participate in various chemical interactions. These interactions can affect the activity of enzymes or other proteins, leading to the compound’s observed effects .

Properties

IUPAC Name

2-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-12-10-14(19(3,4)5)11-17(13(12)2)25(23,24)20-16-9-7-6-8-15(16)18(21)22/h6-11,20H,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXMXEJIEWJHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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